molecular formula C10H14N2O4 B14624692 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid CAS No. 55038-14-7

2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid

Cat. No.: B14624692
CAS No.: 55038-14-7
M. Wt: 226.23 g/mol
InChI Key: IFITURKHEOYYEJ-UHFFFAOYSA-N
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Description

2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid is an organic compound that features both carbamoyl and alkenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid typically involves multi-step organic reactions. One possible route could involve the alkylation of a carbamoyl precursor with an alkenyl halide, followed by a series of functional group transformations to introduce the carbamoyl and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The alkenyl group can be oxidized to form epoxides or diols.

    Reduction: The carbamoyl groups can be reduced to amines.

    Substitution: The alkenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkenyl group could yield epoxides, while reduction of the carbamoyl groups could yield primary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)butanoic acid
  • 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)hexanoic acid

Uniqueness

2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid is unique due to its specific combination of functional groups, which may confer distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

55038-14-7

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-(carbamoylcarbamoyl)-2-prop-2-enylpent-4-enoic acid

InChI

InChI=1S/C10H14N2O4/c1-3-5-10(6-4-2,8(14)15)7(13)12-9(11)16/h3-4H,1-2,5-6H2,(H,14,15)(H3,11,12,13,16)

InChI Key

IFITURKHEOYYEJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC=C)(C(=O)NC(=O)N)C(=O)O

Origin of Product

United States

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